2,3-Dihydro-1-benzothiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYAQOABCMAHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often involve the use of a base, such as sodium ethoxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for 2,3-Dihydro-1-benzothiophene-3-carbonitrile are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar cyclization reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2,3-Dihydro-1-benzothiophene-3-carbonitrile serves as a versatile building block for the development of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it useful in the synthesis of pharmaceuticals and agrochemicals.
Recent studies have highlighted the biological activities associated with 2,3-Dihydro-1-benzothiophene-3-carbonitrile, particularly its role as an enzyme inhibitor:
- Enzyme Inhibition : The compound has been shown to act as an allosteric inhibitor of mitochondrial branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which is crucial in the metabolism of branched-chain amino acids (BCAAs). By inhibiting BCKDK, this compound increases BCKDC activity, leading to enhanced catabolism of BCAAs. This mechanism has implications for metabolic disorders such as obesity and diabetes.
- Antibacterial and Antioxidant Properties : Analogous compounds have demonstrated significant antibacterial and antioxidant activities. For instance, studies indicate that derivatives of benzothiophene can effectively inhibit bacterial strains and reduce oxidative stress markers.
Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of 2,3-Dihydro-1-benzothiophene-3-carbonitrile on α-glucosidase, an enzyme targeted for diabetes management. Results showed that certain derivatives exhibited strong inhibitory effects with IC50 values lower than those of standard drugs like acarbose. In vivo studies further demonstrated that these derivatives could significantly lower blood glucose levels in diabetic models.
Industrial Applications
In industrial settings, 2,3-Dihydro-1-benzothiophene-3-carbonitrile is utilized in the production of specialty chemicals with unique properties. Its applications extend to materials science where it contributes to the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (LX6)
This compound (LX6) shares the benzothiophene core with the target molecule but differs in two key aspects:
- Saturation : LX6 is saturated at positions 4,5,6,7 (tetrahydro), whereas the target is saturated only at positions 2,3.
- Substituents: LX6 features an amino (-NH₂) group at position 2, absent in the target compound.
Data Comparison :
Heterocycles with Similar Substituents
Benzo[b][1,4]dioxin Derivatives
The compound 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile () replaces the benzothiophene core with a benzo[b][1,4]dioxin system. Key differences include:
- Heteroatoms : Oxygen atoms in place of sulfur, altering electronic properties and metabolic stability.
- Substituents: Additional chloro and formyl groups enhance electrophilicity, making this compound a potent PD-L1 inhibitor in immunotherapeutic research .
Isoindole Derivatives
5-Fluoro-2,3-dihydro-1H-isoindole hydrochloride () features a nitrogen-containing isoindole ring. Unlike the benzothiophene-based compounds, this structure lacks sulfur but includes a basic amine prone to salt formation (e.g., hydrochloride). Such derivatives are often explored for CNS activity due to improved blood-brain barrier penetration .
Biological Activity
2,3-Dihydro-1-benzothiophene-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in therapeutic contexts.
2,3-Dihydro-1-benzothiophene-3-carbonitrile has a unique structure that allows it to participate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions, making it a versatile building block for synthesizing more complex molecules.
Reactions:
- Oxidation: Forms sulfoxides or sulfones.
- Reduction: Converts the nitrile group to an amine.
- Substitution: Electrophilic substitution on the benzene ring can occur.
Biological Activity Overview
Research indicates that derivatives of benzothiophene, including 2,3-Dihydro-1-benzothiophene-3-carbonitrile, exhibit a broad spectrum of biological activities:
| Activity | Description |
|---|---|
| Antioxidant | Comparable potency to ascorbic acid; potential for oxidative stress treatment. |
| Antimicrobial | Effective against various bacteria and fungi; potential for drug-resistant strains. |
| Anticancer | Inhibitory effects on cancer cell lines; structure-dependent activity observed. |
| Anti-inflammatory | Demonstrated ability to reduce inflammation in various models. |
| Antidiabetic | Potential to regulate blood sugar levels and improve insulin sensitivity. |
The biological activity of 2,3-Dihydro-1-benzothiophene-3-carbonitrile is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can act as a ligand for certain receptors, modulating their activity.
- Oxidative Stress Reduction: Its antioxidant properties help mitigate oxidative damage by neutralizing free radicals.
Case Studies and Research Findings
Several studies have highlighted the biological potential of benzothiophene derivatives:
- A study demonstrated significant antioxidant activity for related compounds, suggesting their utility in treating oxidative stress-related diseases through molecular docking studies with the Keap1 protein .
- Research on antimicrobial properties revealed that benzothiophene derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives showed effective inhibition against Staphylococcus aureus and Bacillus subtilis .
- In anticancer studies, specific derivatives displayed cytotoxic effects on cancer cell lines such as Caco-2 and A549. The activity was found to be structure-dependent, with some compounds showing significantly higher efficacy than others .
Synthesis and Structural Variability
The synthesis of 2,3-Dihydro-1-benzothiophene-3-carbonitrile involves several methods that allow for structural modifications:
- Starting Materials: Common precursors include thiophenes and carbonitriles.
- Synthetic Routes: Various synthetic strategies include cyclization reactions and functional group transformations.
The structural variability enables the exploration of numerous derivatives with potentially enhanced biological activities.
Q & A
Q. What are the common synthetic routes for 2,3-Dihydro-1-benzothiophene-3-carbonitrile, and what factors influence reaction yields?
The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, Asiri et al. synthesized a structurally related carbonitrile derivative by reacting a benzothiophene precursor with a nitrile-containing reagent under acidic conditions . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, ACN) enhance reactivity.
- Temperature : Reactions often require reflux (e.g., 80–100°C) to achieve optimal yields.
- Catalysts : Pd-based catalysts (e.g., Pd(dppf)Cl₂) improve coupling efficiency in multi-step syntheses . Yield optimization may involve iterative adjustments to these parameters, monitored via TLC and spectroscopic validation .
Q. Which analytical techniques are critical for structural confirmation of 2,3-Dihydro-1-benzothiophene-3-carbonitrile?
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and stereochemistry, as demonstrated in studies of similar thiophene derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., nitrile peaks at ~110–120 ppm in ¹³C NMR) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- IR spectroscopy : Confirms nitrile (C≡N) stretches near 2200 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound’s electronic properties?
Density Functional Theory (DFT) simulations predict electron distribution, reactive sites, and stability. For example, DFT has been used to:
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .
- Simulate vibrational spectra for comparison with experimental IR data, resolving ambiguities in functional group assignments .
- Model intermolecular interactions in crystal packing, aiding in polymorph design .
Q. How should researchers address contradictions in spectroscopic or crystallographic data?
- Cross-validation : Combine multiple techniques (e.g., NMR, MS, X-ray) to resolve discrepancies. For instance, a mismatch in expected vs. observed melting points could indicate impurities, necessitating recrystallization .
- Computational validation : Use DFT-optimized structures to verify if experimental NMR shifts align with theoretical predictions .
- Replicate experiments : Reproduce syntheses under controlled conditions to isolate variables (e.g., solvent purity, atmospheric moisture) .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Directed metalation : Use directing groups (e.g., sulfonyl or carbonyl) to control functionalization at specific positions .
- Protecting groups : Temporarily block reactive sites (e.g., nitrile) to prioritize substitutions at the benzothiophene core .
- Catalytic systems : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions, enhancing selectivity for C–H activation .
Applications in Scientific Research
Q. What role does this compound play in medicinal chemistry research?
- Pharmacophore precursor : The nitrile and benzothiophene moieties are leveraged to design kinase inhibitors or protease antagonists. For example, similar carbonitriles have been explored as PD-L1 inhibitors in immunotherapy studies .
- Prodrug development : The nitrile group can be hydrolyzed to carboxylic acids, enabling pH-dependent drug release .
- Biological target validation : Used in structure-activity relationship (SAR) studies to identify critical functional groups for binding .
Q. How is this compound utilized in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
